molecular formula C7H3F4N3 B1487224 3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231675-72-0

3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No. B1487224
M. Wt: 205.11 g/mol
InChI Key: PLPGJHDLNCOQNW-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .


Chemical Reactions Analysis

The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .

properties

IUPAC Name

3-fluoro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4N3/c8-5-1-4(2-12-3-5)6(13-14-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPGJHDLNCOQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 2
3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 3
3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 4
3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 5
3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 6
3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

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